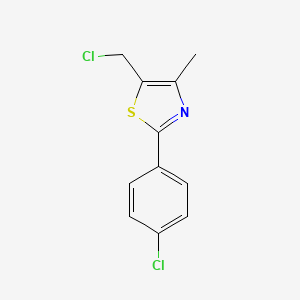

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

Descripción

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole: is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group, a chlorophenyl group, and a methyl group attached to the thiazole ring

Propiedades

IUPAC Name |

5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NS/c1-7-10(6-12)15-11(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXHFIJLAGIXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377102 | |

| Record name | 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317319-28-1 | |

| Record name | 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317319-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Approaches to Thiazole Ring Formation

Classical Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents one of the most fundamental approaches to constructing the thiazole ring. This method typically involves the condensation of α-haloketones or α-haloaldehydes with thioamides, thioureas, or related sulfur-containing compounds. This reaction pathway is particularly suitable for accessing 2,4-disubstituted thiazoles, which can be further elaborated to yield the target compound.

The reaction mechanism generally involves an initial nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halogenated carbonyl compound, followed by cyclization and dehydration to form the thiazole ring. This approach provides good regioselectivity, making it advantageous for preparing compounds with specific substitution patterns.

Cyclization of Thiocyanate Intermediates

An alternative approach to thiazole synthesis involves the cyclization of thiocyanate intermediates. According to patent literature, thiazole derivatives can be prepared by reacting 1-isothiocyanate-2-chloro-2-propenyl with chlorine at controlled temperatures (25-40°C). This method can be particularly valuable for accessing 2-chloro-5-chloromethyl thiazole derivatives, which are structurally related to our target compound.

The process generally follows these key steps:

Modification of Pre-existing Thiazole Cores

A third general strategy involves the functional modification of pre-synthesized thiazole cores. This approach can be particularly useful when starting from commercially available or easily accessible thiazole derivatives. Modifications might include selective halogenation, alkylation, arylation, or other transformations to introduce the desired substituents at specific positions of the thiazole ring.

Specific Preparation Methods for 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

Multi-step Synthetic Approach

A well-documented preparation method for 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole involves a multi-step reaction sequence as reported in the literature by Li et al.. This approach consists of two primary steps:

Step 1: Reduction Reaction

The first step involves a reduction reaction using sodium tetrahydroborate (NaBH4) in a mixture of tetrahydrofuran and methanol. The reaction is conducted under reflux conditions for approximately 0.5 hours. This step likely involves the reduction of a carbonyl precursor (possibly a 5-(acyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole derivative) to form the corresponding alcohol intermediate.

The reaction conditions are as follows:

- Reagent: Sodium tetrahydroborate

- Solvents: Tetrahydrofuran and methanol (mixed solvent system)

- Temperature: Reflux conditions

- Duration: 0.5 hours

Step 2: Chlorination Reaction

The second step involves the conversion of the alcohol intermediate to the corresponding chloride. This transformation is achieved using thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst, with dichloromethane as the solvent. The reaction is conducted at 40°C for 4 hours.

The specific reaction conditions are:

- Reagents: Thionyl chloride, N,N-dimethylformamide (catalyst)

- Solvent: Dichloromethane

- Temperature: 40°C

- Duration: 4 hours

This two-step process yields 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole with good efficiency and purity.

Adaptation from Related Thiazole Syntheses

Building upon methodologies developed for structurally similar thiazole derivatives, we can propose an alternative synthetic route that adapts procedures from patents and literature reports on related compounds.

Examining patent EP0619815B1, which describes the preparation of 4-methyl-5-(2-chloroethyl)-thiazole derivatives, we find valuable insights that can be adapted for our target compound. The patent outlines a series of reactions that could be modified to incorporate the 4-chlorophenyl group at position 2 of the thiazole ring.

A potential adapted synthesis might proceed as follows:

- Formation of a thiazole precursor containing the 4-chlorophenyl group at position 2 and methyl group at position 4

- Introduction of a functionalized group at position 5 that can be transformed into a chloromethyl moiety

- Conversion of this functional group to the desired chloromethyl substituent

Direct Synthesis via Thiocyanation and Cyclization

An innovative approach inspired by patent CN105254584A involves the preparation of chloromethyl-substituted thiazoles through direct thiocyanation and cyclization. Although this patent focuses on 2-chloro-5-chloromethyl thiazole, the methodology could potentially be adapted for our target compound by incorporating the 4-chlorophenyl substituent and methyl group at the appropriate positions.

The key steps in this adapted process might include:

- Preparation of an appropriately substituted isothiocyanate intermediate

- Reaction with chlorine under controlled temperature conditions (25-40°C)

- Formation of the thiazole ring structure with the desired substitution pattern

- Isolation and purification of the final product

Reaction Parameters and Optimization

Temperature Control

Temperature management is critical in the synthesis of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole. Based on data from related syntheses, optimal temperature ranges have been identified for different reaction stages:

Table 1: Optimal Temperature Conditions for Key Reaction Steps

Maintaining precise temperature control is particularly important during the chlorination step, as both inadequate and excessive heating can lead to reduced yields or unwanted side products.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency, yield, and product purity. Based on the literature, the following solvents have proven effective for different stages of the synthesis:

Table 2: Solvent Selection for Different Synthetic Steps

For the overall process, dichloromethane emerges as a particularly versatile solvent, offering good compatibility with multiple reaction stages. However, from an environmental perspective, greener alternatives might be worth exploring in future optimizations.

Reagent Ratios and Concentrations

Optimal reagent ratios are essential for maximizing yield and minimizing side reactions. Based on data from similar syntheses, the following guidelines can be established:

Table 3: Optimal Reagent Ratios for Key Transformations

In the preparation of similar thiazole derivatives, maintaining precise reagent ratios has been shown to significantly impact yield. For example, in the patent describing 2-chloro-5-chloromethyl thiazole synthesis, a molar ratio of 1:1-1.1 between the substrate and chlorine resulted in yields of 87.3-95.5% with product purities exceeding 99.5%.

Reaction Time and Monitoring

Optimal reaction times vary significantly depending on the specific transformation. Based on the literature reports:

- The reduction step with sodium tetrahydroborate typically requires 0.5 hours under reflux conditions

- The chlorination step with thionyl chloride needs approximately 4 hours at 40°C to achieve complete conversion

- For cyclization reactions in related thiazole syntheses, longer reaction times (3-12 hours) are often necessary to ensure complete formation of the thiazole ring structure

Progress monitoring through thin-layer chromatography (TLC) is recommended, particularly for the chlorination step, to determine the optimal reaction endpoint and maximize yield.

Yield and Purity Considerations

Purification Strategies

Effective purification is crucial for obtaining high-purity 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole. Based on the literature, the following purification strategies have proven effective for related thiazole derivatives:

Distillation under Reduced Pressure : For 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, distillation at approximately 102-104°C under reduced pressure (40-53.2 Pa) yielded high-purity product.

Recrystallization : For crystalline thiazole derivatives, recrystallization from appropriate solvents (ethanol, ethyl acetate) is an effective purification method.

Column Chromatography : For more challenging separations, column chromatography using silica gel with petroleum ether/ethyl acetate mixtures (typically 2:1 v/v) has been successfully employed.

Extraction and Washing : Sequential washing with water, sodium bicarbonate solution, and organic solvents can effectively remove impurities from the crude product.

Comparative Analysis of Preparation Methods

Different synthetic approaches offer distinct advantages and limitations for the preparation of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole:

Table 5: Comprehensive Comparison of Synthetic Methods

| Parameter | Multi-step Approach | Adapted Hantzsch Synthesis | Direct Thiocyanation/Cyclization |

|---|---|---|---|

| Number of Steps | 2 (reduction, chlorination) | 2-3 (depending on starting materials) | 1-2 (direct or via intermediate) |

| Starting Materials | 5-(acyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole (presumed) | α-haloketone and thioamide derivatives | Isothiocyanate derivatives |

| Key Reagents | NaBH4, SOCl2, DMF | Various (dependent on specific adaptation) | Chlorine, organic solvent |

| Yield Potential | Moderate to good | Variable (typically 60-80%) | Excellent (87-95% for related compounds) |

| Purity Profile | High, may require purification | Variable, often requires chromatography | Very high (>99.5% for related compounds) |

| Scale-up Potential | Moderate | Good | Excellent |

| Technical Complexity | Moderate | Moderate to high | Moderate |

| Cost Considerations | Moderate | Variable | Potentially lower for large-scale operations |

| Environmental Impact | Moderate (uses SOCl2) | Variable | Uses chlorine (potential hazard) |

Based on this comparative analysis, the direct thiocyanation/cyclization approach offers particularly compelling advantages for large-scale synthesis, while the multi-step approach described by Li et al. might be more suitable for laboratory-scale preparation.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of a methyl group, altering the compound’s properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, and amines can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.

Reduction Products: Reduction typically yields the corresponding methyl derivative.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups, such as chlorine, enhances its antibacterial efficacy. Minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 0.98 µg/ml for gram-positive bacteria .

Anticancer Potential

The compound has been investigated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (human lung adenocarcinoma) and U251 (human glioblastoma). Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can significantly influence its biological activity. For instance, derivatives with specific substitutions have exhibited IC50 values indicating potent anticancer activity .

Antidiabetic Properties

Emerging research highlights the potential of thiazole derivatives in managing diabetes. Certain compounds similar to 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole have been shown to enhance insulin sensitivity and lower blood glucose levels in experimental models .

Synthesis of Complex Molecules

In organic synthesis, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and oxidation—makes it valuable in the development of new pharmaceuticals and agrochemicals .

Material Development

The compound is also being explored for its potential use in developing novel materials. Its unique chemical properties allow it to be integrated into polymer matrices or used as an intermediate in producing specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modification of their function. The thiazole ring may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s activity.

Comparación Con Compuestos Similares

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

5-Methyl-2-(4-chlorophenyl)-4-methyl-1,3-thiazole: Contains a methyl group instead of a chloromethyl group, affecting its chemical behavior.

5-(Chloromethyl)-2-phenyl-4-methyl-1,3-thiazole: The absence of the chlorine atom on the phenyl ring alters its properties.

Uniqueness: The presence of both chloromethyl and chlorophenyl groups in 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole imparts unique reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.

Actividad Biológica

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole (CAS Number: 317319-28-1) is a thiazole derivative that has garnered attention in biological research due to its potential antimicrobial, antifungal, and anticancer activities. This compound's unique structure, featuring both chloromethyl and chlorophenyl groups, enhances its reactivity and biological efficacy.

Synthesis and Characterization

The synthesis of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole typically involves the cyclization of precursors such as 4-chlorobenzaldehyde and thiosemicarbazide. The cyclization is often facilitated by chlorinating agents like phosphorus oxychloride. This process can be optimized for industrial production to ensure high yield and purity using advanced techniques such as continuous flow reactors .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition or modification of their functions. Additionally, the thiazole ring may engage in π-π interactions or hydrogen bonding, further influencing the compound’s biological activity .

Antimicrobial Activity

Research indicates that 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole exhibits significant antimicrobial properties. In a study assessing various thiazole derivatives, this compound demonstrated effective inhibition against several fungal strains, including Trichophyton viride and Aspergillus niger, with minimum inhibitory concentrations (MIC) as low as 0.11 mg/mL .

| Fungal Strain | MIC (mg/mL) | Comparison |

|---|---|---|

| Trichophyton viride | 0.11 | Superior to bifonazole |

| Aspergillus niger | 0.11 | Comparable to ketoconazole |

Anticancer Activity

In vitro studies have shown that this compound possesses notable cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity was evaluated using the MTT assay, revealing IC50 values indicating significant potency. For instance, derivatives based on the thiazole scaffold exhibited enhanced activity when modified with substituents that increase lipophilicity .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 5-(Chloromethyl)-... | MCF-7 | 10.10 | Induces apoptosis |

| Modified Derivative | MCF-7 | 5.36 | Enhanced lipophilicity |

| Modified Derivative | HepG2 | 2.32 | Targets specific cancer pathways |

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated new thiazole derivatives, including 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole, demonstrating its effectiveness against resistant fungal strains .

- Cytotoxicity Analysis : Another research article detailed the anticancer properties of various thiazole derivatives against MCF-7 and HepG2 cells, highlighting the compound's ability to induce cell cycle arrest and increase apoptotic markers such as Bax/Bcl-2 ratio and caspase levels .

Q & A

Q. What are the standard synthetic routes for 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole?

The compound is typically synthesized via Hantzsch thiazole condensation or base-catalyzed cyclization . For example:

- Hantzsch method : Reacting thiosemicarbazones with α-halo ketones (e.g., 2-bromo-4’-chloroacetophenone) under reflux conditions in ethanol. This method requires strict control of stoichiometry and reaction time to avoid side products .

- PEG-400-mediated synthesis : Base-catalyzed treatment of chalcones with hydrazino-thiazole derivatives in poly(ethylene glycol) (PEG-400), which acts as a green solvent. PEG-400 enhances reaction efficiency by stabilizing intermediates and reducing side reactions .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers should researchers prioritize?

- 1H NMR : Focus on the chloromethyl (–CH2Cl) proton (δ 4.5–5.0 ppm, singlet) and thiazole ring protons (δ 7.2–8.0 ppm). Substituents like the 4-chlorophenyl group show aromatic protons as doublets in δ 7.3–7.6 ppm .

- IR spectroscopy : Key peaks include C–Cl stretching (650–750 cm⁻¹) and C=N/C–S vibrations (1500–1600 cm⁻¹) for thiazole ring confirmation .

- Mass spectrometry (MS) : Look for the molecular ion peak (M⁺) and characteristic fragmentation patterns (e.g., loss of –CH2Cl or Cl⁻ groups) .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole derivatives?

- Use SHELXL for small-molecule refinement, which handles high-resolution data and twinned crystals effectively. Key steps:

Data collection : Ensure resolution ≤ 0.8 Å to resolve Cl atoms and minimize disorder.

Hydrogen placement : Apply riding models for –CH2Cl and methyl groups.

Disorder modeling : For flexible substituents (e.g., chlorophenyl), split positions using PART instructions .

- Validate refinement with ORTEP-3 for graphical representation of thermal ellipsoids and bond-length/angle anomalies .

Q. What strategies resolve contradictions in spectroscopic data when substituents on the thiazole core vary (e.g., naphthyl vs. chlorophenyl groups)?

- Comparative NMR analysis : For analogs with bulky substituents (e.g., naphthyl), use DEPT-135 or 2D-COSY to distinguish overlapping aromatic signals .

- DFT calculations : Simulate IR/NMR spectra (e.g., using Gaussian) to correlate experimental peaks with electronic effects of substituents. For example, electron-withdrawing –Cl groups deshield adjacent protons, shifting NMR signals downfield .

Q. How can in silico methods predict the bioactivity of structural analogs of this compound?

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Prioritize analogs with enhanced hydrogen-bonding capacity (e.g., replacing –CH2Cl with –OH groups) .

- QSAR modeling : Train models on datasets of thiazole derivatives with known IC50 values. Key descriptors include ClogP (lipophilicity) and polar surface area (PSA) .

Methodological Considerations for Data Reproducibility

- Synthetic reproducibility : Optimize solvent (e.g., PEG-400 vs. ethanol) and catalyst (e.g., Bleaching Earth Clay at pH 12.5) to minimize batch-to-batch variability .

- Crystallographic data deposition : Archive CIF files in public databases (e.g., CCDC) with full refinement parameters to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.